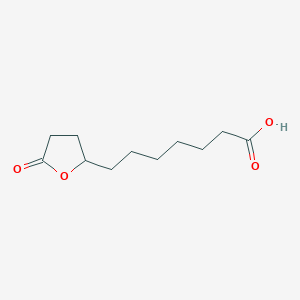
7-(5-Oxooxolan-2-YL)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Oxooxolan-2-YL)heptanoic acid is a chemical compound with the molecular formula C₁₁H₁₆O₄. It is characterized by the presence of a heptanoic acid chain attached to an oxolan ring with a ketone group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oxooxolan-2-YL)heptanoic acid typically involves the reaction of heptanoic acid with an appropriate oxolan derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the oxolan ring is introduced through a nucleophilic addition reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-Oxooxolan-2-YL)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxolan ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolan derivatives.
Applications De Recherche Scientifique
7-(5-Oxooxolan-2-YL)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(5-Oxooxolan-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: A simpler carboxylic acid with similar chain length but without the oxolan ring.
Oxolan derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
7-(5-Oxooxolan-2-YL)heptanoic acid is unique due to the presence of both the heptanoic acid chain and the oxolan ring with a ketone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Propriétés
Numéro CAS |
88339-91-7 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
7-(5-oxooxolan-2-yl)heptanoic acid |
InChI |
InChI=1S/C11H18O4/c12-10(13)6-4-2-1-3-5-9-7-8-11(14)15-9/h9H,1-8H2,(H,12,13) |
Clé InChI |
LFXDRBHUCJTALO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)

![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
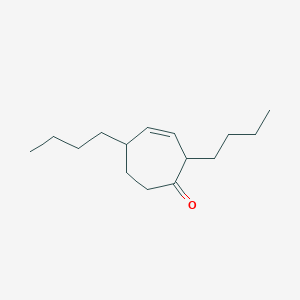
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
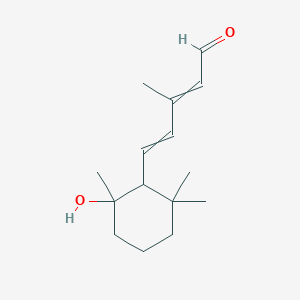
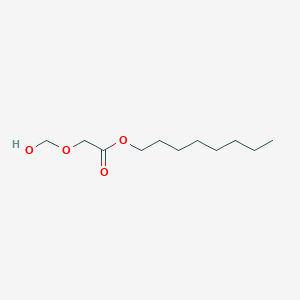

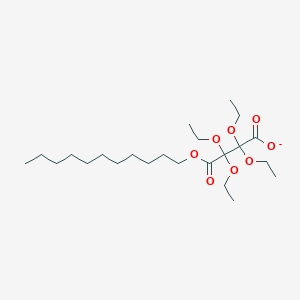
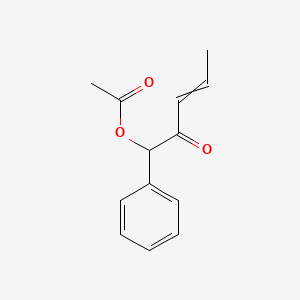
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
